molecular formula C14H9Br2Cl2NO2 B11531850 3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol

3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol

Cat. No.: B11531850
M. Wt: 453.9 g/mol
InChI Key: FLLSJNPWBFFSDF-UHFFFAOYSA-N
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Description

    3,4-Dibromo-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-6-methoxyphenol: is an organic compound with the molecular formula CHBrClNO.

  • It belongs to the class of aromatic compounds and contains both bromine and chlorine substituents.
  • The compound’s structure features a phenolic ring with two bromine atoms at positions 3 and 4, a methoxy group (OCH3) at position 6, and an imine group [(E)-[(2,5-dichlorophenyl)imino]methyl] attached to position 2.
  • The imine group confers the compound its characteristic reactivity.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving bromination, imine formation, and methoxylation.

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, there isn’t extensive information on large-scale industrial production methods for this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired reaction.

      Major Products: The major products would depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Used as a model compound in studies related to imine chemistry and bromination reactions.

      Biology: Investigated for potential biological activities due to its unique structure.

      Medicine: Limited research, but its reactivity may have implications for drug design.

      Industry: Not widely used industrially.

  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented. its imine functionality suggests potential interactions with biomolecules or enzymes.
  • Comparison with Similar Compounds

      Similar Compounds: Other imine-containing phenolic compounds with halogen substituents.

      Uniqueness: The combination of bromine, chlorine, and imine groups makes it distinct.

    Remember that while this compound has intriguing features, further research is needed to fully understand its applications and mechanisms.

    Properties

    Molecular Formula

    C14H9Br2Cl2NO2

    Molecular Weight

    453.9 g/mol

    IUPAC Name

    3,4-dibromo-2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol

    InChI

    InChI=1S/C14H9Br2Cl2NO2/c1-21-12-5-9(15)13(16)8(14(12)20)6-19-11-4-7(17)2-3-10(11)18/h2-6,20H,1H3

    InChI Key

    FLLSJNPWBFFSDF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl)Br)Br

    Origin of Product

    United States

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